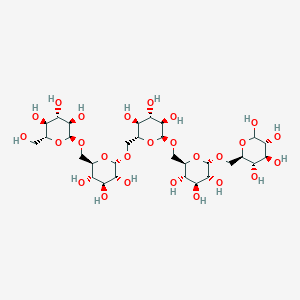
Isomaltopentaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Isomaltopentaose” is a pentasaccharide composed of five glucose units linked by alpha-1,6-glycosidic bonds This structure is a type of oligosaccharide, which is a carbohydrate polymer made up of a small number of monosaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Isomaltopentaose” typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions for enzymatic synthesis often include optimal pH, temperature, and the presence of necessary cofactors.
Chemical synthesis, on the other hand, involves the stepwise addition of glucose units to a growing oligosaccharide chain. This method requires the use of protecting groups to prevent unwanted reactions and ensure the correct glycosidic linkage. The reaction conditions for chemical synthesis include specific solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using bioreactors to control the reaction environment. The final product is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“Isomaltopentaose” can undergo various chemical reactions, including:
Oxidation: The glucose units can be oxidized to form gluconic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Specific hydroxyl groups on the glucose units can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, bromine water, and enzymes such as glucose oxidase.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include gluconic acid and other carboxylic acids.
Reduction: Products include sugar alcohols like sorbitol.
Substitution: Products vary depending on the substituent introduced, such as acetylated or methylated derivatives.
Scientific Research Applications
“Isomaltopentaose” has several applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role in cellular processes and as a potential prebiotic.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of bio-based materials and as a food additive for its functional properties.
Mechanism of Action
The mechanism by which “Isomaltopentaose” exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes such as metabolism and signaling. The molecular targets and pathways involved can vary, but often include carbohydrate-binding proteins and glycosylation pathways.
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide with an alpha-1,6-glycosidic bond between two glucose units.
Dextran: A polysaccharide composed of glucose units linked primarily by alpha-1,6-glycosidic bonds.
Uniqueness
“Isomaltopentaose” is unique due to its specific pentasaccharide structure with consecutive alpha-1,6-glycosidic linkages. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJNEIZIUZSCIE-DQEKYIGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














